molecular formula C15H26N2O3 B2485863 (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate CAS No. 1286207-13-3

(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate

Cat. No.: B2485863
CAS No.: 1286207-13-3
M. Wt: 282.384
InChI Key: GALNUVTWOQZCFA-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyclobutanecarbonylamino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclobutanecarbonylamino Group: This step involves the acylation of the piperidine ring with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyclobutanecarbonylamino group or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, ®-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate could be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate: The racemic mixture of the compound.

    tert-Butyl 3-(cyclopropanecarbonylamino)piperidine-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclobutane ring.

    tert-Butyl 3-(cyclohexanecarbonylamino)piperidine-1-carboxylate: A similar compound with a cyclohexane ring.

Uniqueness

®-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of a cyclobutane ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (3R)-3-(cyclobutanecarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNUVTWOQZCFA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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